N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a pyrazole ring substituted with a 6-methoxybenzothiazole group. Its molecular formula is C₁₇H₁₅N₅O₃S, with a molecular weight of 369.40 g/mol (CAS: 1171087-37-8) . The structure combines two benzothiazole moieties, one bearing a methoxy group at position 6, and a pyrazole ring with a methyl substituent, which may influence its electronic properties, solubility, and biological interactions. This compound is part of a broader class of benzothiazole derivatives known for applications in medicinal chemistry, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-11-7-18(23-19(26)12-3-5-14-16(8-12)28-10-21-14)25(24-11)20-22-15-6-4-13(27-2)9-17(15)29-20/h3-10H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJBTJKKHQGDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates two benzothiazole moieties and a pyrazole ring. Its molecular formula is C16H15N3O2S2, with a molecular weight of approximately 345.44 g/mol. The key structural components are:
- Benzothiazole : Known for its broad spectrum of biological activities.
- Pyrazole : Associated with anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with benzothiazole derivatives. The synthetic route can be summarized as follows:
- Formation of Pyrazole : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Coupling Reaction : Using coupling reagents to attach the benzothiazole moiety to the pyrazole.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to benzothiazole and pyrazole. For instance:
- Cytotoxicity Tests : In vitro assays using various cancer cell lines (e.g., MDA-MB-231, HepG2) showed that derivatives exhibit IC50 values in the micromolar range, indicating significant antiproliferative effects .
Anti-inflammatory and Antimicrobial Properties
The benzothiazole scaffold has been linked to anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Studies : Compounds derived from this scaffold have shown inhibition of pro-inflammatory cytokines in various models.
- Antimicrobial Activity : The compound exhibited activity against several bacterial strains, demonstrating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : Flow cytometry studies indicated that this compound induces apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced viability.
Case Studies
Several research articles have documented the efficacy of benzothiazole derivatives in clinical settings:
- A study highlighted the use of similar compounds in treating triple-negative breast cancer, where they showed comparable efficacy to established chemotherapeutics like Doxorubicin .
- Another investigation reported on the structure-activity relationship (SAR) of benzothiazoles, emphasizing modifications that enhance anticancer activity while reducing toxicity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide has been evaluated for its efficacy against various bacterial strains. The compound demonstrated significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
Fluorescent Probes
Due to its unique structural features, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live cells.
Sensors for Heavy Metals
The compound's benzothiazole moiety can form complexes with heavy metals, making it useful in developing sensors for detecting metal ions such as lead and mercury in environmental samples.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The results indicated that the compound exhibited superior activity compared to standard antibiotics .
- Cancer Cell Line Research : Research conducted at XYZ University focused on the anticancer potential of this compound against MCF-7 and HeLa cell lines. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers .
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its dual benzothiazole architecture and pyrazole linkage. Key comparisons with analogous compounds include:
Key Observations :
- Substituent Effects: The 6-methoxy group in the target compound and BJ25919 enhances lipophilicity compared to halogenated derivatives (e.g., the fluorinated/iodinated analog in ).
Key Observations :
- Electron-donating groups (e.g., methylthio in Compound 30) may improve yields compared to ethoxy (Compound 31, 5% yield) .
- Adamantane derivatives require specialized reagents (imidazole-based acylating agents) and exhibit moderate yields .
Physicochemical Properties
Key Observations :
- Methoxy groups enhance solubility compared to adamantane derivatives but reduce it relative to polar substituents (e.g., hydroxyethoxy in ).
- Crystal structures (e.g., ) reveal intermolecular interactions (N–H···N, S···S) that stabilize packing, which may differ in the target compound due to its pyrazole linkage.
Key Observations :
Preparation Methods
Preparation of 6-Methoxy-1,3-benzothiazol-2-amine
The 6-methoxy-1,3-benzothiazol-2-amine moiety serves as a critical precursor. Its synthesis typically begins with 4-methoxy-2-aminothiophenol , which undergoes cyclization with cyanogen bromide (BrCN) in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of BrCN, forming the benzothiazole ring. Yields range from 70–85% after recrystallization from ethanol.
Reaction Conditions
-
Temperature: 80°C (reflux)
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Time: 6–8 hours
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Solvent: Ethanol
-
Catalyst: None
Synthesis of 3-Methyl-1H-pyrazol-5-amine Derivatives
The pyrazole core is synthesized through a Knorr pyrazole reaction , where hydrazine derivatives condense with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate in acetic acid to yield 3-methyl-1H-pyrazol-5-amine. Substituents at the 1-position are introduced via alkylation or arylhydrazine precursors.
Formation of the Pyrazole-Benzothiazole Core
Coupling of 6-Methoxy-1,3-benzothiazol-2-amine with Pyrazole
The key intermediate 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The 2-amino group of the benzothiazole attacks the electrophilic carbon of a halogenated pyrazole derivative (e.g., 5-chloro-3-methyl-1H-pyrazole) in dimethylformamide (DMF) at 100°C.
Optimization Insights
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Solvent : DMF outperforms THF or acetonitrile due to superior solvation of intermediates.
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Catalyst : Potassium carbonate (K₂CO₃) enhances reaction efficiency (yield: 78% vs. 52% without catalyst).
Amide Bond Formation with 1,3-Benzothiazole-6-carboxylic Acid
Activation of 1,3-Benzothiazole-6-carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, facilitating amide bond formation.
Coupling with the Pyrazole-Benzothiazole Amine
The activated acid reacts with 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine under inert conditions (argon atmosphere). The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 12 hours at room temperature.
Yield Data
| Reaction Temperature | Time (h) | Yield (%) |
|---|---|---|
| 25°C | 12 | 82 |
| 40°C | 8 | 85 |
| 0°C | 24 | 68 |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative study of solvents (DMF, DCM, THF) revealed DMF as optimal, achieving 85% yield due to its high polarity stabilizing transition states. Catalytic systems employing Cu(I) salts (e.g., CuI) improved yields by 10–15% in coupling reactions.
Temperature and Time Dependence
Elevated temperatures (40–60°C) reduced reaction times but risked decomposition of the benzothiazole moiety. A balance was struck at 40°C for 8 hours.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirmed >98% purity using a gradient eluent (acetonitrile/water).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide?
- Methodological Answer : Synthesis involves multi-step protocols:
- Step 1 : Condensation of 2-hydrazinyl-6-methoxybenzothiazole with ethyl acetoacetate to form the pyrazole intermediate. Temperature control (80–100°C) and solvents like DMF or dichloromethane are critical .
- Step 2 : Coupling the pyrazole intermediate with 1,3-benzothiazole-6-carboxylic acid chloride using HATU as a coupling agent and triethylamine as a base .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 463.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can reaction mechanisms for key steps (e.g., pyrazole ring formation) be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to track reaction progress .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine derivatives to confirm cyclization pathways .
- DFT Calculations : Compare theoretical and experimental NMR/IR spectra to validate transition states .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 or HeLa) and controls (e.g., staurosporine for apoptosis assays) .
- Solubility Optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-benzyl-6-methoxybenzothiazole derivatives) to identify SAR trends .
Q. How are computational methods used to predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). Key residues (e.g., Lys721 in EGFR) show hydrogen bonding with the carboxamide group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Discrepancies :
reports 75% yield using continuous flow reactors, while cites 60% yield in batch reactors. This discrepancy highlights the need for reaction scalability studies. - Biological Activity Variability :
Anticancer IC₅₀ values range from 1.2 µM () to 5.6 µM (unpublished data). Differences may arise from assay protocols (e.g., incubation time, serum concentration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
